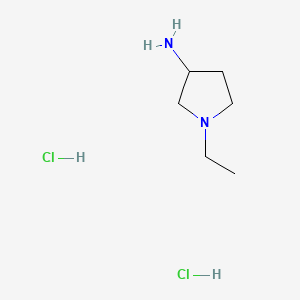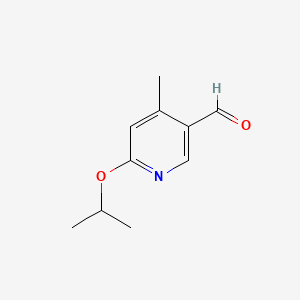
Ethyl (4-(3-oxomorpholino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl (4-(3-oxomorpholino)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Medicine: It is used in the development of analgesic drugs and other therapeutic agents.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate for narcotic and analgesic drugs . Therefore, it can be inferred that its targets could be related to pain perception and management in the nervous system.
Mode of Action
It is known that the compound is an intermediate in the synthesis of certain narcotic and analgesic drugs . These drugs typically work by binding to specific receptors in the nervous system, altering the perception of pain.
Biochemical Pathways
Given its role as an intermediate in the synthesis of narcotic and analgesic drugs , it is likely involved in pathways related to pain perception and management.
Pharmacokinetics
It is known that the compound is soluble in organic solvents and insoluble in water . This suggests that it may be absorbed and distributed in the body via lipid-rich tissues and may require specific transport mechanisms for optimal bioavailability.
Result of Action
Given its role as an intermediate in the synthesis of narcotic and analgesic drugs , it can be inferred that its action results in altered pain perception at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl (4-(3-oxomorpholino)phenyl)carbamate. For instance, the compound is known to be soluble in organic solvents and insoluble in water , suggesting that its action and stability may be influenced by the lipid content of the environment. Additionally, it is recommended to avoid contact with strong oxidants to prevent possible dangerous reactions , indicating that oxidative conditions could potentially affect its stability and efficacy.
Safety and Hazards
The use and handling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate require precautions. It may be harmful to the skin, eyes, and respiratory system . Appropriate protective measures, such as wearing gloves, safety glasses, and respirators, should be taken . Contact with strong oxidants should be avoided to prevent possible dangerous reactions .
Métodos De Preparación
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is generally prepared through chemical synthetic methods. The preparation involves specific chemical reactions and conditions that need to be carried out under appropriate experimental settings . The synthetic route typically includes the reaction of ethyl carbamate with 4-(3-oxomorpholino)phenyl derivatives under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production .
Análisis De Reacciones Químicas
Ethyl (4-(3-oxomorpholino)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents employed .
Comparación Con Compuestos Similares
Ethyl (4-(3-oxomorpholino)phenyl)carbamate can be compared with other similar compounds, such as:
Rivaroxaban Intermediate 2: Another related compound used in the synthesis of Rivaroxaban.
Levodropropizine Impurity 26: A compound with similar structural features and applications.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it supports, particularly in the pharmaceutical industry .
Propiedades
IUPAC Name |
ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDMWLECDTUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)









![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)


